molecular formula C7H10N2 B037826 N,6-dimethylpyridin-3-amine CAS No. 120739-89-1

N,6-dimethylpyridin-3-amine

Cat. No.: B037826
CAS No.: 120739-89-1
M. Wt: 122.17 g/mol
InChI Key: LVDLXEFCWOMUGO-UHFFFAOYSA-N
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Description

N,6-Dimethylpyridin-3-amine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, where the nitrogen atom at the third position is substituted with an amino group, and the nitrogen at the sixth position is substituted with a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,6-Dimethylpyridin-3-amine can be synthesized through several methods. One common method involves the reaction of 3-chloropyridine with dimethylamine under basic conditions. Another method includes the methylation of 3-aminopyridine using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst is a widely used method . This process is efficient and yields high purity products.

Chemical Reactions Analysis

Types of Reactions: N,6-Dimethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N,6-Dimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. Its position-specific interactions make it valuable in targeted synthetic and biological applications .

Biological Activity

N,6-Dimethylpyridin-3-amine, an organic compound with the molecular formula C7H10N2, is a derivative of pyridine known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with two methyl groups at the 6 and 3 positions. It has a molar mass of approximately 122.17 g/mol and exhibits a pale yellow solid state with a melting point around 68 °C and a boiling point of approximately 2112±200 °C .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in inflammatory processes, such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) production. This suggests that this compound may possess anti-inflammatory properties.
  • Antioxidant Activity : Pyridine derivatives are often linked to antioxidant effects due to their ability to scavenge free radicals and inhibit oxidative stress pathways, which are crucial in various disease processes.
  • Antimicrobial Properties : The compound has been studied for its potential as an antimicrobial agent, showing activity against various bacterial strains.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description
Antioxidant Scavenges free radicals; inhibits oxidative stress pathways
Anti-inflammatory Inhibits iNOS and TNF-α production; reduces inflammatory mediator expression
Antimicrobial Exhibits activity against various bacterial strains
Anticancer Potential May induce apoptosis in cancer cells; further studies needed

Study 1: Anticancer Activity

A study published in Pharmaceutical Research explored the anticancer potential of N-substituted pyridine derivatives, including this compound. The results indicated that these compounds could suppress tumor growth by inhibiting receptor tyrosine kinases and NADPH oxidase 2, leading to enhanced apoptosis in cancer cells .

Study 2: Enzyme Inhibition

Research highlighted the compound's role in inhibiting enzymes related to inflammation. For instance, it was shown to effectively reduce the expression of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Study 3: Antimicrobial Effects

Another investigation into the antimicrobial properties of pyridine derivatives found that this compound exhibited significant antibacterial activity against Gram-positive bacteria. This positions it as a candidate for further development in antimicrobial therapy.

Properties

IUPAC Name

N,6-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-3-4-7(8-2)5-9-6/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDLXEFCWOMUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120739-89-1
Record name N,6-dimethylpyridin-3-amine
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